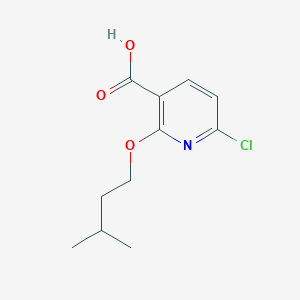
6-Chloro-2-(isopentyloxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(isopentyloxy)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and an isopentyloxy group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 2-hydroxy-5-pyridinecarboxylic acid, followed by the substitution of the hydroxyl group with an isopentyloxy group under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs bulk custom synthesis techniques. These methods ensure high purity and yield, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(isopentyloxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Chloro-2-(isopentyloxy)nicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Chloro-2-(isopentyloxy)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to nicotinic acetylcholine receptors, influencing various cellular pathways. This interaction can lead to changes in cell signaling and function, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Chloronicotinic acid
- 6-Chloronicotinic acid
- 2-Hydroxy-5-pyridinecarboxylic acid
Comparison: Compared to these similar compounds, 6-Chloro-2-(isopentyloxy)nicotinic acid is unique due to the presence of the isopentyloxy group, which can enhance its biological activity and specificity. This structural difference can lead to variations in its chemical reactivity and applications .
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
6-chloro-2-(3-methylbutoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14ClNO3/c1-7(2)5-6-16-10-8(11(14)15)3-4-9(12)13-10/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
RJULBJXCPVCWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


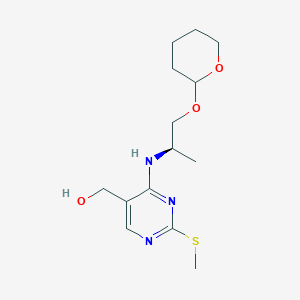
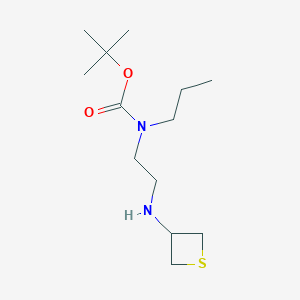
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
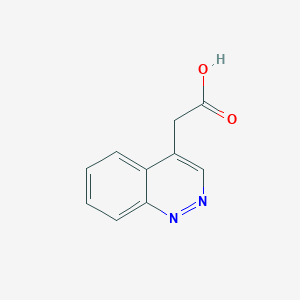
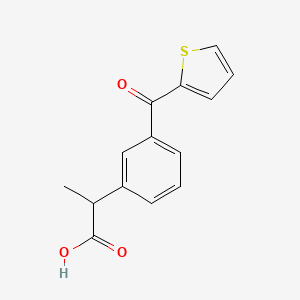
![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
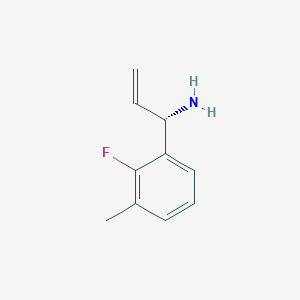
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
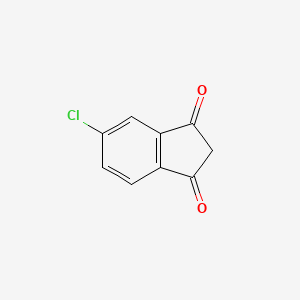
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
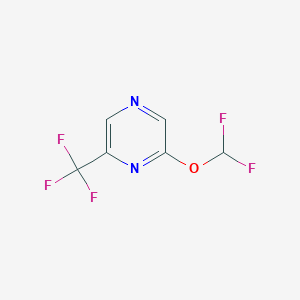
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

